Cas no 55770-79-1 (ethyl 1,3,5-trimethylpyrrole-2-carboxylate)

ethyl 1,3,5-trimethylpyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2-carboxylicacid,1,3,5-trimethyl-,ethylester(9CI)
- ethyl 1,3,5-trimethylpyrrole-2-carboxylate
- CS-0139913
- P20597
- 1,3,5-trimethylpyrrole-2-carboxylic acid ethyl ester
- 55770-79-1
- MFCD20000821
- SY322879
- Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- SCHEMBL11355497
- SB63598
- 1,2,4-trimethyl-5-carbethoxypyrrole
- AS-77079
-
- MDL: MFCD20000821
- インチ: InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(2)6-8(3)11(9)4/h6H,5H2,1-4H3
- InChIKey: NBSXNLNHQRYDTC-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C=C(N1C)C)C
計算された属性
- 精确分子量: 181.110278721g/mol
- 同位素质量: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 31.2Ų
ethyl 1,3,5-trimethylpyrrole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM391577-5g |
ethyl 1,3,5-trimethylpyrrole-2-carboxylate |
55770-79-1 | 95%+ | 5g |
$*** | 2023-03-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-50G |
ethyl 1,3,5-trimethylpyrrole-2-carboxylate |
55770-79-1 | 97% | 50g |
¥ 3,168.00 | 2023-04-13 | |
Chemenu | CM391577-50g |
ethyl 1,3,5-trimethylpyrrole-2-carboxylate |
55770-79-1 | 95%+ | 50g |
$*** | 2023-03-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-25G |
ethyl 1,3,5-trimethylpyrrole-2-carboxylate |
55770-79-1 | 97% | 25g |
¥ 1,980.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-250G |
ethyl 1,3,5-trimethylpyrrole-2-carboxylate |
55770-79-1 | 97% | 250g |
¥ 10,296.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-10g |
ethyl 1,3,5-trimethylpyrrole-2-carboxylate |
55770-79-1 | 97% | 10g |
¥990.0 | 2024-04-18 | |
Aaron | AR00DYP6-10g |
1H-Pyrrole-2-carboxylicacid,1,3,5-trimethyl-,ethylester(9CI) |
55770-79-1 | 98% | 10g |
$134.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210553-50g |
Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate |
55770-79-1 | 98% | 50g |
¥6906.00 | 2024-05-08 | |
Aaron | AR00DYP6-100mg |
1H-Pyrrole-2-carboxylicacid,1,3,5-trimethyl-,ethylester(9CI) |
55770-79-1 | 98% | 100mg |
$9.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-50g |
ethyl 1,3,5-trimethylpyrrole-2-carboxylate |
55770-79-1 | 97% | 50g |
¥3168.0 | 2024-04-18 |
ethyl 1,3,5-trimethylpyrrole-2-carboxylate 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
ethyl 1,3,5-trimethylpyrrole-2-carboxylateに関する追加情報
Ethyl 1,3,5-Trimethylpyrrole-2-Carboxylate: A Comprehensive Overview
Ethyl 1,3,5-trimethylpyrrole-2-carboxylate (CAS No. 55770-79-1) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of research and industry. This compound belongs to the class of pyrrole derivatives, which are known for their aromaticity and potential applications in drug design, materials science, and agrochemicals. The molecule consists of a pyrrole ring substituted with three methyl groups at positions 1, 3, and 5, and an ethyl ester group at position 2. This combination of substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for both academic and industrial purposes.
Recent studies have highlighted the potential of ethyl 1,3,5-trimethylpyrrole-2-carboxylate in the development of novel pharmaceutical agents. Researchers have explored its ability to act as a scaffold for designing bioactive molecules targeting various therapeutic areas, such as cancer, inflammation, and neurodegenerative diseases. The pyrrole ring's inherent aromaticity and the flexibility introduced by the ester group make this compound an ideal candidate for further functionalization. For instance, scientists have successfully synthesized derivatives of this compound that exhibit potent anti-proliferative activity against cancer cell lines.
In addition to its pharmaceutical applications, ethyl 1,3,5-trimethylpyrrole-2-carboxylate has shown promise in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its investigation as a potential ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are highly porous materials with applications in gas storage, catalysis, and sensing technologies. Recent research has demonstrated that incorporating this compound into MOF structures can enhance their stability and selectivity for specific gas molecules.
The synthesis of ethyl 1,3,5-trimethylpyrrole-2-carboxylate involves a multi-step process that typically begins with the preparation of the parent pyrrole derivative. One common approach involves the alkylation of pyrrole followed by esterification to introduce the ethyl group. This process requires precise control over reaction conditions to ensure high yields and purity of the final product. Researchers have also explored alternative synthetic routes using microwave-assisted techniques or enzymatic catalysis to improve reaction efficiency and reduce environmental impact.
Ethyl 1,3,5-trimethylpyrrole-2-carboxylate's environmental fate and toxicity have been subjects of recent studies as well. Given its potential use in agrochemicals and other industrial applications, understanding its behavior in ecosystems is crucial for assessing its safety profile. Experimental data indicate that this compound undergoes rapid degradation under aerobic conditions due to microbial activity. However, further research is needed to evaluate its long-term effects on non-target organisms and ecosystems.
From an analytical perspective, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in characterizing ethyl 1,3,5-trimethylpyrrole-2-carboxylate. These methods provide detailed insights into the compound's molecular structure and stability under various conditions. For instance, NMR studies have revealed the stereochemical arrangement of substituents around the pyrrole ring, while MS analysis has confirmed the molecular formula and fragmentation patterns under different ionization modes.
Looking ahead, ongoing research aims to expand the utility of ethyl 1,3,5-trimethylpyrrole-2-carboxylate in emerging fields such as nanotechnology and green chemistry. Its unique combination of electronic properties and functional groups makes it a promising candidate for designing eco-friendly materials with tailored functionalities. Furthermore, advancements in computational chemistry are enabling researchers to predict the compound's behavior in complex systems more accurately before experimental validation.
In conclusion, ethyl 1,3,5-trimethylpyrrole-2-carboxylate (CAS No. 55770-79-1) is a multifaceted organic compound with significant potential across diverse scientific domains. Its structural features make it an attractive target for further exploration in drug discovery, materials science
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